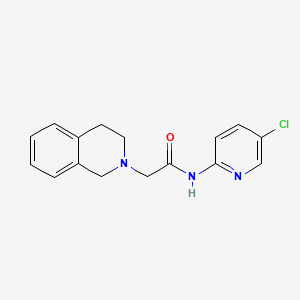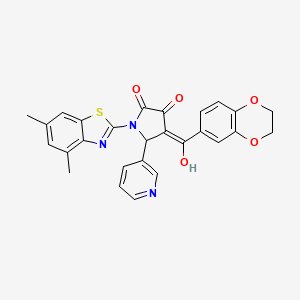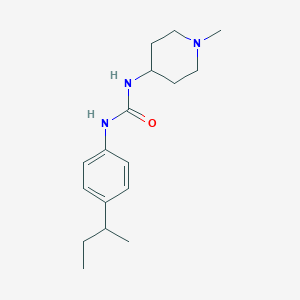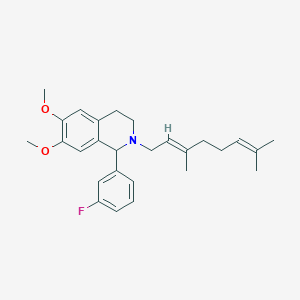
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1997 and has been widely used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes.
作用機序
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a competitive antagonist at the dopamine D4 receptor subtype. It binds to the receptor and prevents the binding of dopamine, which is the endogenous ligand for this receptor. This leads to a decrease in the activity of the dopamine D4 receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the prefrontal cortex and striatum, which are regions of the brain that are involved in cognitive and motor functions. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is involved in reward and motivation.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide in lab experiments is its high selectivity for the dopamine D4 receptor subtype. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is that it is a relatively new compound and its long-term effects on the body are not yet fully understood.
将来の方向性
There are a number of future directions for research involving N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One area of research could be to study the role of dopamine D4 receptors in addiction and substance abuse. Another area of research could be to investigate the potential therapeutic uses of this compound in the treatment of various psychiatric disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD). Additionally, further studies could be conducted to investigate the long-term effects of this compound on the body and its potential side effects.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the reaction of 5-chloro-2-pyridinylamine with 3,4-dihydro-2(1H)-isoquinolinone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final compound, this compound.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively used in scientific research to study the role of dopamine D4 receptors in various physiological and pathological processes. It has been shown to have high selectivity for the dopamine D4 receptor subtype and is therefore a valuable tool for studying the function of this receptor in vivo and in vitro.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O/c17-14-5-6-15(18-9-14)19-16(21)11-20-8-7-12-3-1-2-4-13(12)10-20/h1-6,9H,7-8,10-11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVBJJWBWNKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{3-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-2-fluorophenyl}ethanone](/img/structure/B5355849.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-methylpropanamide](/img/structure/B5355861.png)
![(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5355862.png)
![N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5355871.png)

![4-(cyclopropylmethyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5355882.png)
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)

![5-[(cycloheptylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5355908.png)
![N-[4-(2,6-diphenyl-4-pyrimidinyl)phenyl]acetamide](/img/structure/B5355915.png)

![3-(1H-imidazol-4-ylmethyl)-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5355925.png)

![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}nicotinamide](/img/structure/B5355943.png)
